4-Methyl-4'-nitrobenzophenone
Overview
Description
4-Methyl-4’-nitrobenzophenone is an organic compound with the chemical formula C₁₄H₁₁NO₃ It is a derivative of benzophenone, where one of the phenyl rings is substituted with a methyl group and the other with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4’-nitrobenzophenone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The nitro group can be introduced via nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as the catalyst .
Industrial Production Methods: In industrial settings, the production of 4-Methyl-4’-nitrobenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO₄)
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) for bromination; methyl chloride (CH₃Cl) with aluminum chloride (AlCl₃) for alkylation.
Major Products Formed:
Reduction: 4-Methyl-4’-aminobenzophenone
Oxidation: 4-Carboxy-4’-nitrobenzophenone
Substitution: Various substituted benzophenone derivatives depending on the substituents introduced.
Scientific Research Applications
4-Methyl-4’-nitrobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4’-nitrobenzophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Benzophenone: The parent compound without the methyl and nitro substitutions.
4-Nitrobenzophenone: Similar structure but lacks the methyl group.
4-Methylbenzophenone: Similar structure but lacks the nitro group.
Uniqueness: The combination of these substituents influences the compound’s electronic properties and its behavior in chemical reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-methylphenyl)-(4-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOMEBQNGDWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276930 | |
Record name | 4-METHYL-4'-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-47-0 | |
Record name | NSC32 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHYL-4'-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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